3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Description
The compound 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a urea derivative featuring a 1,3-benzodioxole (benzo[d][1,3]dioxol-5-yl) moiety and two distinct substituents on the urea nitrogen: a furan-3-ylmethyl group and a 2-methoxyethyl chain. The benzodioxole group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in CNS-targeting compounds. The urea core provides hydrogen-bonding capabilities, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-20-7-5-18(9-12-4-6-21-10-12)16(19)17-13-2-3-14-15(8-13)23-11-22-14/h2-4,6,8,10H,5,7,9,11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBPNIVUDJKUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and furan intermediates, followed by their coupling through a urea linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Coumarin Derivatives with Benzodioxole Substituents
Compounds such as 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) and 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one (14) () share the benzodioxole or substituted aryl group but differ in their core structure (coumarin vs. urea).
| Property | Compound 13 (Benzodioxole-coumarin) | Compound 14 (Dimethoxyphenyl-coumarin) |
|---|---|---|
| Yield | 32% | 55% |
| Melting Point (°C) | 168–170 | 127–129 |
| Key Functional Groups | Benzodioxole, lactone | Dimethoxyphenyl, lactone |
Key Observations :
Enone Derivatives with Benzodioxole Moieties
Compounds like 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)-3-hydroxyprop-2-en-1-one () and 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one (9c) () highlight the impact of aryl substituents on synthesis and stability.
| Property | Fluorophenyl Enone () | Bromophenyl Enone (9c, ) |
|---|---|---|
| Yield | 84% | 89% |
| Molecular Formula | C₁₆H₁₁FO₄ | C₁₆H₁₁BrO₄ |
| Molecular Weight (g/mol) | 286.26 | 347.16 |
Key Observations :
- The bromophenyl derivative (9c) exhibits a higher molecular weight and marginally improved yield compared to the fluorophenyl analog, possibly due to enhanced electrophilic reactivity during synthesis.
- Both compounds demonstrate the benzodioxole group’s compatibility with diverse aryl substituents, a feature that could extend to urea derivatives.
Benzofuran-Based Hydroxyurea
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () shares a benzofuran core and urea-like hydroxyurea group, offering a comparison for hydrogen-bonding propensity.
Key Observations :
- The hydroxyurea’s benzofuran core may confer rigidity, whereas the target compound’s benzodioxole and furan groups could enhance solubility via oxygen-rich motifs.
- The urea group in the target compound is expected to exhibit stronger hydrogen-bonding capacity than the hydroxyurea’s hydroxylamine group.
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
- Chemical Formula : C17H19N3O4
- Molecular Weight : 341.35 g/mol
- CAS Registry Number : [Insert CAS Number Here]
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with furan and methoxyethyl urea. The synthetic route can be summarized as follows:
- Preparation of Benzo[d][1,3]dioxole derivative : Starting from commercially available precursors.
- Formation of Urea Linkage : Reaction with isocyanates or carbamates under controlled conditions.
- Final Cyclization and Purification : Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of key signaling proteins involved in cell survival.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentrations (MIC) were recorded as follows:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models showed a reduction in inflammation markers when treated with this urea derivative, indicating its potential application in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups treated with placebo. The study highlighted the potential for further development into therapeutic agents for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
